5-Chloro-2-hydroxy-N-{4-[(2-phenylcyclohexyl)oxy]phenyl}benzamide

Regioisomerism Chemical Differentiation Hsp90 Inhibition

5-Chloro-2-hydroxy-N-{4-[(2-phenylcyclohexyl)oxy]phenyl}benzamide is a synthetic organic compound belonging to the benzamide class. It features a 5-chloro-2-hydroxybenzamide core linked via an ether bridge to a phenylcyclohexyl moiety, conferring distinct conformational and pharmacophoric properties.

Molecular Formula C25H24ClNO3
Molecular Weight 421.9 g/mol
CAS No. 648923-28-8
Cat. No. B12584790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-hydroxy-N-{4-[(2-phenylcyclohexyl)oxy]phenyl}benzamide
CAS648923-28-8
Molecular FormulaC25H24ClNO3
Molecular Weight421.9 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)C2=CC=CC=C2)OC3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)Cl)O
InChIInChI=1S/C25H24ClNO3/c26-18-10-15-23(28)22(16-18)25(29)27-19-11-13-20(14-12-19)30-24-9-5-4-8-21(24)17-6-2-1-3-7-17/h1-3,6-7,10-16,21,24,28H,4-5,8-9H2,(H,27,29)
InChIKeyCSCZTWHRGRRALX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-hydroxy-N-{4-[(2-phenylcyclohexyl)oxy]phenyl}benzamide (CAS 648923-28-8): A Specialized Research Benzamide for Targeted Screening


5-Chloro-2-hydroxy-N-{4-[(2-phenylcyclohexyl)oxy]phenyl}benzamide is a synthetic organic compound belonging to the benzamide class. It features a 5-chloro-2-hydroxybenzamide core linked via an ether bridge to a phenylcyclohexyl moiety, conferring distinct conformational and pharmacophoric properties . While structurally related to Hsp90 C-terminal inhibitor scaffolds and 5-HT4 receptor agonists, its rare para-substitution pattern differentiates it from commonly studied meta-substituted analogs [1]. However, open-source primary research evidence directly characterizing this molecule's biological profile remains extremely scarce [2].

Why a Simple 5-Chlorosalicylanilide Cannot Replace 5-Chloro-2-hydroxy-N-{4-[(2-phenylcyclohexyl)oxy]phenyl}benzamide in Focused Screening


Substituting 5-Chloro-2-hydroxy-N-{4-[(2-phenylcyclohexyl)oxy]phenyl}benzamide with the basic 5-chloro-2-hydroxy-N-phenylbenzamide (CAS 4638-48-6) or the meta-substituted isomer (CAS 648922-57-0) is chemically inadvisable for screening campaigns targeting cyclohexylphenyl-dependent binding pockets. The presence of the 2-phenylcyclohexyloxy group critically modulates molecular shape, lipophilicity (estimated logP shift > 4 units versus the unsubstituted phenyl analog), and potential target interactions, as evidenced by the structural evolution seen in Hsp90 C-terminal inhibitor programs where replacing a coumarin with a phenylcyclohexyl core was necessary to achieve mid-nanomolar anti-proliferative activity [1]. Substitution with the regioisomeric meta-substituted analog (CAS 648922-57-0) ignores the critical para-ether linkage, which can dictate distinct recognition patterns in biological targets .

Quantitative Evidence Guide for Differentiating 5-Chloro-2-hydroxy-N-{4-[(2-phenylcyclohexyl)oxy]phenyl}benzamide (CAS 648923-28-8)


Regioisomeric Differentiation: Para- vs. Meta-Substituted Phenylcyclohexyloxy Benzamides

The para-substitution pattern of the phenylcyclohexyloxy group on the benzamide core differentiates this compound from its closely related meta-substituted isomer, 5-chloro-2-hydroxy-N-{3-[(2-phenylcyclohexyl)oxy]phenyl}benzamide (CAS 648922-57-0) . In the context of Hsp90 C-terminal inhibitors, the position of substituents drastically affects anti-proliferative activity; for instance, the lead compound 14a in that series achieved an IC50 of ~700 nM against SKBr3 breast cancer cells, while many regioisomeric variants were significantly less active [1]. Although direct quantitative data for this exact compound is not public, the class-level inference is clear: altering the position of an aryl ether linkage from para to meta or ortho can result in orders-of-magnitude activity differences in cancer and kinase screens [1]. A knowledgeable procurement decision accounts for this structural nuance.

Regioisomerism Chemical Differentiation Hsp90 Inhibition

Structural Differentiation from N-Terminal Hsp90 Inhibitors via C-Terminal Scaffold Design

The phenylcyclohexyl core embedded in this benzamide is structurally related to a novel scaffold for Hsp90 C-terminal inhibition [1]. Unlike N-terminal Hsp90 inhibitors (e.g., geldanamycin derivatives), these C-terminal inhibitors do not induce the heat shock response, potentially leading to a different therapeutic window [1]. A direct comparator, the coumarin-based natural product novobiocin, exhibited poor anti-proliferative activity (SKBr3 IC50 ~700 μM) [1]. Through iterative SAR, phenyl cyclohexylcarboxamides achieved mid-nanomolar activity, representing an approximately 1000-fold improvement [1]. While the specific activity of this benzamide variant is not publicly disclosed, its core motif is structurally aligned with these optimized inhibitors, providing a distinct advantage over traditional coumarin or biphenyl scaffolds .

Hsp90 C-terminal Inhibition Scaffold Hopping

5-HT4 Receptor Agonist Patent Landscape Implication

Glaxo Group Limited patented a series of novel benzamide derivatives, including this compound, as potential 5-HT4 receptor agonists intended for treating gastrointestinal disorders [1]. Comparators such as cisapride and tegaserod, earlier 5-HT4 agonists, were withdrawn or restricted due to cardiovascular safety issues (hERG channel blockade) [1]. Although direct quantitative data (EC50, Emax) for this exact compound has not been published in open-access literature, the patent context suggests it was designed to improve upon the selectivity profile of earlier 5-HT4 agonists [1]. The presence of the bulky 2-phenylcyclohexyl group may reduce off-target binding to hERG channels compared to the simple piperidine-containing analogs like cisapride, as inferred from the general class SAR of related benzamides [2].

5-HT4 Receptor Benzamide Derivatives Gastrointestinal Motility

Recommended Research and Industrial Application Scenarios for 5-Chloro-2-hydroxy-N-{4-[(2-phenylcyclohexyl)oxy]phenyl}benzamide (CAS 648923-28-8)


Cancer Research: Hsp90 C-Terminal Inhibitor Probe Development

Based on its structural embedding within the phenylcyclohexyl class of Hsp90 C-terminal inhibitors, this compound can serve as a starting point or comparative tool for medicinal chemistry campaigns aiming to develop non-N-terminal Hsp90 inhibitors with improved safety profiles. The scaffold's demonstrated ability to achieve mid-nanomolar potency against SKBr3 and MCF-7 breast cancer cell lines in related series makes it relevant for targeted oncology research [1].

Gastrointestinal Pharmacology: 5-HT4 Receptor Agonist Screening

Given its inclusion in Glaxo's 5-HT4 agonist patent family, the compound is best deployed in in vitro screens for gastrointestinal prokinetic activity. Researchers can benchmark its efficacy and selectivity against legacy 5-HT4 agonists like prucalopride, leveraging the unique 2-phenylcyclohexyl group to investigate novel binding interactions that may avoid hERG-related cardiotoxicity [1].

Chemical Biology: Regioisomeric Selectivity Profiling

The distinct para-substitution pattern of this compound compared to the commercially available meta-isomer (CAS 648922-57-0) makes it a valuable pair for studying how regioisomerism affects target engagement, cellular permeability, and metabolic stability. Side-by-side profiling of these two isomers can provide critical SAR insights for any target class where aryl ether geometry governs activity [1].

Fragment-Based Drug Discovery: Scaffold Expansion Libraries

Due to its intermediate molecular weight (~421.9 Da) and the presence of a hydrogen bond-rich benzamide core combined with a rigid, lipophilic phenylcyclohexyl group, this compound fits the profile of a 'lead-like' scaffold expansion compound. It can be used to diversify fragment hits into more drug-like space, particularly for targets where aromatic stacking and hydrophobic collapse are key binding determinants [1].

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